

# In-depth Technical Guide: 4-(Bromomethyl)tetrahydropyran

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## Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

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This technical guide provides a comprehensive overview of **4-(Bromomethyl)tetrahydropyran**, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and spectral properties, a detailed synthesis protocol, and its application in the development of bioactive molecules, including a workflow for the synthesis of a BET inhibitor precursor.

## Chemical Synonyms and Identifiers

**4-(Bromomethyl)tetrahydropyran** is known by several alternative names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided below for easy reference.

Identifier Type	Value
Systematic Name	4-(Bromomethyl)tetrahydropyran
IUPAC Name	4-(bromomethyl)oxane[1]
CAS Number	125552-89-8
Other Names	4-Bromomethyl-tetrahydropyran
(Tetrahydropyran-4-yl)methyl bromide	
2H-Pyran, 4-(bromomethyl)tetrahydro-	
4-(Bromomethyl)tetrahydro-2H-pyran	
Molecular Formula	C6H11BrO
Molecular Weight	179.05 g/mol
InChI Key	LMOOYAKLEOGKJR-UHFFFAOYSA-N
Canonical SMILES	C1COCCC1CBr

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **4-(Bromomethyl)tetrahydropyran** is presented below. This data is critical for reaction monitoring, quality control, and structural confirmation.

Property	Value	Reference
Physical State	Colorless to light yellow liquid	
Boiling Point	88-90 °C at 22 mmHg	[2]
Density	1.359 g/cm <sup>3</sup> (predicted)	[3]
Refractive Index	1.49 (predicted)	[3]
Storage Temperature	2-8 °C	

## Spectroscopic Data Interpretation

### $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance):

The  $^1\text{H}$  NMR spectrum provides information about the hydrogen atoms in the molecule. For **4-(Bromomethyl)tetrahydropyran**, the expected chemical shifts ( $\delta$ ) are:

- ~3.9 ppm (m, 2H): Methylene protons ( $-\text{OCH}_2-$ ) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), axial protons.
- ~3.4 ppm (m, 2H): Methylene protons ( $-\text{OCH}_2-$ ) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), equatorial protons.
- ~3.3 ppm (d, 2H): Methylene protons of the bromomethyl group ( $-\text{CH}_2\text{Br}$ ). The downfield shift is due to the electron-withdrawing effect of the bromine atom.
- ~1.8 ppm (m, 1H): Methine proton ( $-\text{CH}-$ ) at position 4 of the tetrahydropyran ring.
- ~1.6 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), axial protons.
- ~1.3 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), equatorial protons.

### $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance):

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts ( $\delta$ ) are:

- ~67 ppm: Methylene carbons ( $-\text{OCH}_2-$ ) on the tetrahydropyran ring adjacent to the oxygen atom (C2 and C6).
- ~39 ppm: Methine carbon ( $-\text{CH}-$ ) at position 4 of the tetrahydropyran ring.
- ~37 ppm: Methylene carbon of the bromomethyl group ( $-\text{CH}_2\text{Br}$ ).
- ~31 ppm: Methylene carbons on the tetrahydropyran ring (C3 and C5).

### FT-IR (Fourier-Transform Infrared Spectroscopy):

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

- 2950-2850  $\text{cm}^{-1}$ : C-H stretching vibrations of the alkyl groups.
- 1470-1440  $\text{cm}^{-1}$ : C-H bending vibrations.
- 1100-1000  $\text{cm}^{-1}$ : C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring.
- 650-550  $\text{cm}^{-1}$ : C-Br stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Molecular Ion ( $M^+$ ): A pair of peaks around  $m/z$  178 and 180, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio.
- Major Fragments:
  - $m/z$  99: Loss of the bromine atom ( $[M-\text{Br}]^+$ ).
  - $m/z$  81: Fragmentation of the tetrahydropyran ring.
  - $m/z$  57: A common fragment from the tetrahydropyran ring.

## Experimental Protocol: Synthesis of 4-(Bromomethyl)tetrahydropyran

This section provides a detailed, step-by-step protocol for the synthesis of **4-(Bromomethyl)tetrahydropyran** from (tetrahydro-2H-pyran-4-yl)methanol.

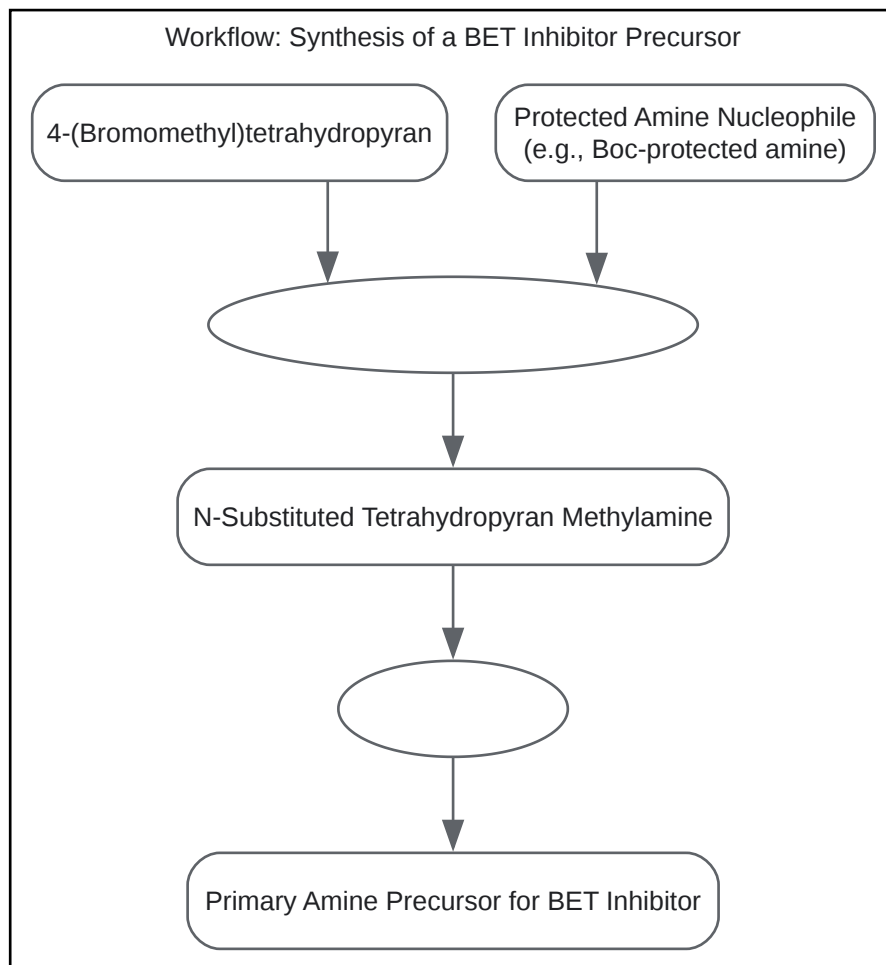
Reaction Scheme:

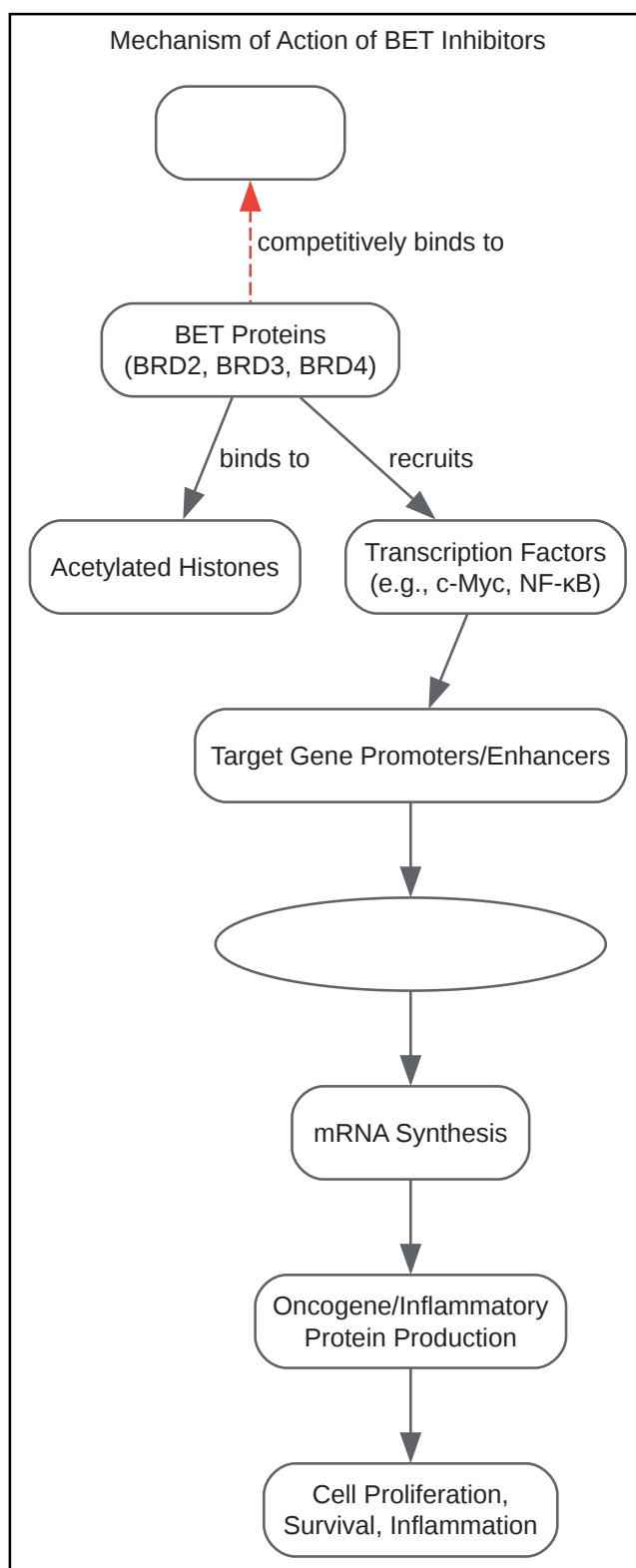
## Synthesis of 4-(Bromomethyl)tetrahydropyran

Triphenylphosphine (PPh<sub>3</sub>)  
N-Bromosuccinimide (NBS)  
Dichloromethane (DCM)

(Tetrahydro-2H-pyran-4-yl)methanol  $\xrightarrow{0\text{ }^{\circ}\text{C to room temperature}}$  4-(Bromomethyl)tetrahydropyran

## Workflow: Synthesis of a BET Inhibitor Precursor





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## References

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